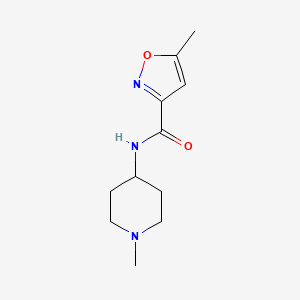

5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-8-7-10(13-16-8)11(15)12-9-3-5-14(2)6-4-9/h7,9H,3-6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVDRQUPZNROLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an α-haloketone with an amide can yield the oxazole ring.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. A common method involves the reaction of a piperidine derivative with a suitable electrophile.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted oxazole or piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2-oxazoles often exhibit antimicrobial properties. Preliminary studies suggest that 5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide may inhibit the growth of certain pathogens, making it a candidate for the development of new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Its structural features may allow it to modulate inflammatory pathways, potentially leading to therapeutic uses in conditions such as arthritis or other inflammatory disorders.

Antitumor Potential

Studies have indicated that this compound might exhibit inhibitory effects on specific protein kinases implicated in cancer progression. This suggests a potential role in cancer therapy, where targeting kinase pathways can be crucial for treatment efficacy.

Comparative Analysis with Related Compounds

To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Methyl-N-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-1,2-Oxazole-3-Carboxamide | Contains a tetrahydroquinoline moiety | Potentially different pharmacological profile due to quinoline structure |

| N-(4-Chlorophenyl)-5-Methyl-1,2-Oxazole-3-Carboxamide | Chlorophenyl substituent | May exhibit distinct activity due to halogen substitution |

| 5-Methyl-N-(2-(Piperidin-1-YL)pyrimidin-5-YL)isoxazole-3-Carboxamide | Pyrimidine ring present | Different bioactivity profile due to pyrimidine incorporation |

This table illustrates how variations in substituents can lead to different pharmacological profiles and activities.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study on Antitumor Activity

A recent study focused on the compound's interaction with specific protein kinases associated with cancer cell proliferation. The findings indicated that the compound could inhibit kinase activity in vitro, suggesting its potential as a lead compound for developing anticancer drugs.

Investigation of Anti-inflammatory Properties

Another research effort evaluated the anti-inflammatory effects of this compound in animal models of inflammation. Results showed a significant reduction in inflammatory markers, supporting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key Observations

Position 5 Substituents: The target compound’s methyl group at position 5 is smaller and less electron-withdrawing compared to 3-nitrophenyl () or dihydroxy-nitrophenoxy phenyl () groups. This may reduce steric hindrance and alter electronic interactions with biological targets. Bulkier substituents, such as the chromenone-linked phenyl group in , correlate with acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.23 μM), suggesting that aromaticity and extended conjugation enhance enzyme binding .

In , the chromenone-linked phenyl substituent may facilitate π-π stacking with AChE’s active site, a feature absent in the target compound .

Biological Activity Trends: Nitro and chlorophenyl groups () enhance cholinesterase inhibition, likely due to electron-withdrawing effects and hydrophobic interactions. The target compound’s methyl group may prioritize metabolic stability over potency.

Discussion of Pharmacological Implications

While direct activity data for the target compound are unavailable, structural comparisons highlight design considerations:

Biological Activity

5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound with a complex structure that includes an oxazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2, with a molecular weight of approximately 220.27 g/mol. The structure features a five-membered oxazole ring that contributes to its biological activity:

| Feature | Description |

|---|---|

| Oxazole Ring | Contains one nitrogen and one oxygen atom |

| Piperidine Moiety | Enhances interaction with biological targets |

| Methyl Group | Present at the 5-position of the oxazole |

Antimicrobial Properties

Research indicates that derivatives of 1,2-oxazoles often exhibit antimicrobial effects. Preliminary studies on this compound suggest it may inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar oxazole frameworks have shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could position this compound as a candidate for treating inflammatory diseases.

Antitumor Activity

The presence of the piperidine moiety may enhance the compound’s interaction with protein kinases involved in cancer progression. Initial studies indicate that it might exhibit inhibitory effects on specific kinases critical for tumor growth and metastasis. This characteristic is vital for developing targeted cancer therapies.

Understanding how this compound interacts with biological targets is crucial for its therapeutic application. Interaction studies often focus on:

- Protein Kinase Inhibition : The compound may inhibit key kinases involved in cancer signaling pathways.

- Cytokine Modulation : It may reduce levels of inflammatory cytokines, contributing to its anti-inflammatory properties.

Case Studies

Several studies have explored compounds structurally similar to this compound, providing insights into its potential applications:

- Antimicrobial Study : A derivative exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar compounds could be effective against resistant strains .

- Anti-inflammatory Research : A related compound demonstrated inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses. This indicates that this compound may share this mechanism .

- Antitumor Efficacy : In vitro studies showed that a related oxazole derivative inhibited cell proliferation in glioma cells by inducing apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes:

Oxazole Intermediate Preparation : Cyclization of precursors (e.g., acetylated amines) under controlled conditions (e.g., using POCl₃ or DCC as coupling agents).

Piperidine Derivative Synthesis : Functionalization of 1-methylpiperidin-4-amine via nucleophilic substitution or reductive amination.

Coupling : Amide bond formation between the oxazole-3-carboxylic acid and the piperidine intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Key Considerations : Optimize temperature (often 0–25°C) and solvent polarity to minimize side reactions. Monitor progress via TLC or HPLC.

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxazole ring and piperidine substitution patterns (e.g., δ 2.3 ppm for N-methyl piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280.1552).

- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹) .

Q. What preliminary biological assays are recommended for screening bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).

- Cytotoxicity Screening : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or serotonin receptors) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; consider microwave-assisted synthesis to reduce reaction times .

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve recyclability.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediates in real time .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line viability protocols, serum concentration differences).

- Structural Analog Comparison : Evaluate activity trends in analogs (e.g., replacing the piperidine with morpholine) to identify pharmacophore requirements .

- Dose-Response Validation : Reproduce studies using standardized protocols (e.g., NIH/NCBI guidelines) to eliminate batch variability .

Q. What computational methods are suitable for studying its mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., PI3K or mTOR).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Develop models with MOE or RDKit to correlate substituent effects (e.g., logP, polar surface area) with bioactivity .

Q. How to design environmental impact studies for this compound?

- Methodological Answer :

- Fate and Transport Analysis : Use EPI Suite to estimate biodegradation (BIOWIN) and aquatic toxicity (ECOSAR).

- Long-Term Ecotoxicity : Follow OECD Test Guideline 211 for Daphnia magna exposure studies over multiple generations .

- Metabolite Identification : LC-MS/MS to detect transformation products in simulated wastewater .

Q. What crystallographic techniques are used for absolute configuration determination?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.